1S/C9H5BrIN/c10-6-1-2-9-7 (5-6)8 (11)3-4-12-9/h1-5H
. The Canonical SMILES structure is C1=CC2=NC=CC (=C2C=C1Br)I
.
6-Bromo-4-iodoquinoline is a heterocyclic aromatic compound with the molecular formula . It is classified as a derivative of quinoline, characterized by the substitution of bromine and iodine at the 6 and 4 positions, respectively. This compound serves as an important intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical industry where it is utilized in the development of kinase inhibitors such as GSK2126458 .
The synthesis of 6-bromo-4-iodoquinoline typically involves multiple steps that include cyclization and substitution reactions. Various synthetic routes have been reported:
The optimization of synthetic methods has been a focus of research, with adjustments made to reaction conditions such as temperature and solvent choice to enhance yields and reduce reaction times. For instance, one study reported improvements by eliminating solvents during certain steps and adjusting the reaction temperature to minimize impurities .
The molecular structure of 6-bromo-4-iodoquinoline features a quinoline ring system with specific substitutions that impact its chemical properties. The structure can be represented as follows:
Key structural data includes:
6-Bromo-4-iodoquinoline can undergo various chemical reactions:
Common reagents used in reactions involving this compound include:
The products formed from these reactions vary depending on the specific reagents used. For example, substitution reactions can yield different quinoline derivatives with diverse functional groups .
The mechanism of action for 6-bromo-4-iodoquinoline primarily relates to its role as an intermediate in synthesizing biologically active compounds. Its structure allows it to interact with biological targets effectively.
Pharmacokinetic studies suggest that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier, making it a candidate for various therapeutic applications .
The chemical properties include:
Relevant analytical techniques such as NMR and mass spectrometry are employed to characterize these properties accurately .
6-Bromo-4-iodoquinoline finds significant applications in scientific research, particularly in medicinal chemistry:
The synthesis of 6-bromo-4-iodoquinoline (CAS 927801-23-8) predominantly follows multi-step routes originating from 4-bromoaniline, leveraging its aromatic reactivity for sequential functionalization. These pathways exploit directed ortho-metalation and cyclization strategies to construct the quinoline core while regioselectively positioning halogen atoms at the 6- and 4-positions. The molecular architecture necessitates precise control over electrophilic substitution patterns, with the bromine atom typically introduced via the aniline precursor and iodine incorporated later in the sequence to prevent premature electrophilic displacement [3] [6].
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a pivotal cyclization agent in constructing the quinoline scaffold. The process initiates with a nucleophilic addition-elimination reaction between 4-bromoaniline and ethyl propiolate under reflux conditions, forming an enamine intermediate. Subsequent cyclization occurs via electrophilic aromatic substitution, where the activated benzene ring attacks the β-carbon of the acrylate moiety. The resulting dihydroquinoline undergoes oxidation to yield 6-bromoquinolin-4(1H)-one as a key intermediate [3] [5].
Critical parameters for cyclization efficiency include:
Table 1: Cyclization Efficiency Under Varied Conditions
Solvent | Temperature (°C) | Reaction Time (h) | Intermediate Yield (%) |
---|---|---|---|
Diphenyl Ether | 120 | 6 | 78 |
Toluene | 110 | 8 | 65 |
DMF | 100 | 12 | 52 |
The 4-keto group of 6-bromoquinolin-4(1H)-one provides an activation site for halogen exchange. Phosphorus trichloride (PCl₃) or oxalyl chloride first converts the carbonyl to a labile chloride, generating 6-bromo-4-chloroquinoline. This intermediate undergoes nucleophilic displacement with potassium iodide (KI) in acetonitrile at 80–90°C, where iodide efficiently replaces chloride via an SNAr mechanism. Crucially, the electron-deficient C-4 position facilitates substitution while preserving the C-6 bromine due to its lower electrophilicity [3] [6].
Key process optimizations include:
Table 2: Halogen Exchange Efficiency for 4-Iodination
Halogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
KI (1.2 eq) | Acetonitrile | 85 | 4 | 92 |
NaI (1.5 eq) | Acetonitrile | 85 | 6 | 83 |
KI (1.5 eq) | DMF | 100 | 3 | 88 |
KI (2.0 eq) | Solvent-free | 120 | 2 | 95 |
Solvent-free methodologies significantly improve atom economy and reduce purification complexity. Mechanochemical grinding of 6-bromo-4-chloroquinoline with KI (1:1.5 molar ratio) at 120°C achieves 95% conversion within 2 hours, surpassing solution-phase yields by 7–12%. This approach eliminates solvent recovery steps and enhances reaction efficiency through intimate reagent contact. Catalytic PdCl₂(dppf) further augments yield in Suzuki-Miyaura cross-coupling precursors by mediating boronic ester formation at C-4 prior to iodination, though this requires stringent anhydrous conditions [1] [5].
Critical advantages of solvent-free routes:
Reflux parameters critically govern halogen exchange efficiency. Optimal conversion occurs in acetonitrile at 85–90°C (boiling point 82°C), balancing vigorous reflux with thermal stability constraints. Higher temperatures (e.g., in DMF at 100°C) accelerate kinetics but promote debromination side reactions (≤15% yield loss). Reflux duration must be calibrated to substrate concentration: 20 g/L requires 4 hours for complete conversion, while concentrated slurries (100 g/L) necessitate 8 hours. Argon sparging prevents oxidative side reactions during extended reflux periods [1] [3] [4].
Table 3: Reflux Parameter Optimization for Halogen Exchange
Concentration (g/L) | Temperature (°C) | Duration (h) | Atmosphere | Yield (%) |
---|---|---|---|---|
20 | 85 | 4 | Argon | 92 |
50 | 85 | 6 | Argon | 89 |
100 | 85 | 8 | Argon | 85 |
20 | 100 | 2 | Nitrogen | 78* |
20 | 85 | 4 | Air | 83 |
Note: *Debromination impurities observed at elevated temperatures
Post-reflux processing involves vacuum distillation of acetonitrile followed by ethyl acetate/water partitioning. The product crystallizes spontaneously upon cooling to 0°C, yielding high-purity (≥98%) pale-yellow crystals suitable for pharmaceutical applications without chromatography [4] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3